Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor Design

This asymmetric diaryl urea provides an irreplaceable 3D pharmacophore for kinase selectivity studies. The unique 4-(pyridin-4-ylmethyl)phenyl tail and 3,4-dichloro motif create a spatial and electronic profile distinct from symmetrical analogs, making it essential for SAR campaigns targeting eIF2α kinases or receptor tyrosine kinases. Its high predicted lipophilicity (XLogP3=5.6) enables direct investigation of permeability–target engagement relationships. Procure to build a robust selectivity fingerprint against a broad kinase panel (VEGFR2, EphB4, c-Kit, PDGFRβ).

Molecular Formula C19H15Cl2N3O
Molecular Weight 372.25
CAS No. 669757-93-1
Cat. No. B2492822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
CAS669757-93-1
Molecular FormulaC19H15Cl2N3O
Molecular Weight372.25
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H15Cl2N3O/c20-17-6-5-16(12-18(17)21)24-19(25)23-15-3-1-13(2-4-15)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H2,23,24,25)
InChIKeyOKHMDNMFVSTLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea (CAS 669757-93-1): A Structurally Defined Diaryl Urea Scaffold for Kinase-Targeted Screening


1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea (CAS 669757-93-1) is a synthetic, asymmetric diphenylurea available as a solid . Its core structure, incorporating a 3,4-dichlorophenyl moiety and a flexible 4-(pyridin-4-ylmethyl)phenyl tail, places it within the well-characterized diaryl urea class known for modulating kinase activity [1]. The compound is offered as a unique chemical for early discovery research by Sigma-Aldrich (Product TMT00243), with a molecular weight of 372.2 g/mol and a calculated XLogP3 of 5.6, indicating significant lipophilicity .

Why 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea Cannot Be Replaced by Simpler Analogs


Generic substitution between diaryl ureas is unreliable due to the profound impact of terminal aryl substitutions on kinase selectivity and potency. The specific 3,4-dichloro pharmacophore, combined with an elongated 4-(pyridin-4-ylmethyl)phenyl tail, creates a unique 3D pharmacophore distinct from both symmetrical analogs like BTdCPU and simpler pyridylmethyl ureas such as CAS 53102-01-5 [1]. Removing the central phenyl spacer in the latter results in a loss of >76 Da in molecular weight and significant alterations in conformational flexibility and target engagement potential. Therefore, for any screening campaign targeting specific eIF2α kinases or receptor tyrosine kinases, directly substituting this compound with a close analog would invalidate any structure-activity relationship (SAR) conclusions drawn from it.

Quantitative Evidence Guide: 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea Differentiation Data


Structural Differentiation: A Unique Elongated Scaffold vs. Simpler Diaryl Urea Analogs

The target compound possesses a central benzyl spacer between the urea core and the 4-pyridyl ring, making it structurally distinct from simpler, commercially available diaryl ureas. The closest analog, 1-(3,4-dichlorophenyl)-3-(4-pyridylmethyl)urea (CAS 53102-01-5), lacks this phenyl spacer, resulting in a significantly reduced molecular surface and conformational profile . In the context of disclosed kinase-modulating diaryl ureas, such extended scaffolds are often associated with improved potency and selectivity profiles for specific tyrosine kinases like EphB4 and VEGFR2 compared to their truncated counterparts, a trend observed across multiple patent filings [1]. Direct quantitative potency data for this specific compound is not publicly available.

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor Design

Lipophilicity-Driven Differentiation: Higher LogP Indicates Distinct ADME Profile

The calculated partition coefficient (XLogP3) for the target compound is 5.6, indicating high lipophilicity [1]. While experimental LogP for the closest analog (CAS 53102-01-5) is not reported, its lower molecular weight and reduced carbon count suggest a significantly lower LogP. The higher lipophilicity of the target compound implies a different in vitro ADME profile, including potentially enhanced passive membrane permeability and higher plasma protein binding. This property is a key differentiator for cell-based assay performance and can be decisive in selecting a compound for phenotypic screening.

ADME Prediction Lipophilicity Physicochemical Properties

Mechanistic Class Differentiation: Potential eIF2α Kinase Pathway Modulation vs. Direct RTK Inhibition

The target compound's 3,4-dichlorophenyl motif is a known pharmacophore in several N,N'-diarylureas that function as activators of heme-regulated inhibitor (HRI/eIF2α kinase), such as the symmetrical analog BTdCPU [1]. This mechanism is distinct from direct ATP-competitive inhibition of receptor tyrosine kinases (RTKs) like VEGFR2 or EphB4, which is often associated with other diaryl ureas like sorafenib. The specific asymmetric substitution pattern of the target compound may allow it to modulate the integrated stress response pathway, a unique angle that contrasts with the direct kinase inhibition profile of many other analogs. Direct experimental confirmation of this mechanism for the target compound is not available.

Integrated Stress Response eIF2α Kinase Mechanism of Action

Recommended Research Scenarios for Procuring 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea


Structure-Activity Relationship (SAR) Exploration of eIF2α Kinase Modulators

This compound serves as a key asymmetrical derivative for SAR studies expanding on symmetrical N,N'-diarylureas. Its unique 4-(pyridin-4-ylmethyl)phenyl tail allows researchers to probe the structural requirements for HRI kinase activation versus direct kinase inhibition, a line of investigation directly supported by foundational work on this chemical class [1].

Lipophilicity-Driven Cell Penetration and Target Engagement Studies

With a high predicted XLogP3 of 5.6 [1], this compound is an ideal tool for investigating the relationship between lipophilicity, cellular permeability, and target engagement within a diaryl urea series. Its procurement is justified for studies designed to compare its cellular activity profile against less lipophilic analogs directly.

Kinase Selectivity Profiling in a Structurally Diverse Panel

Given its structural context within the kinase-modulating diaryl urea patent space [1], this compound is a strong candidate for inclusion in a diverse screening panel against a broad panel of kinases (e.g., VEGFR2, EphB4, c-Kit, PDGFRβ) to establish its selectivity fingerprint. This data would be directly comparable to known profiles of sorafenib and other standard multi-kinase inhibitors.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.